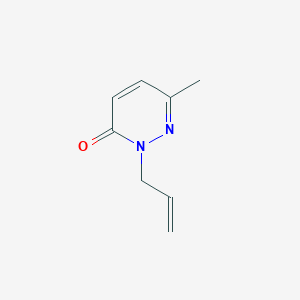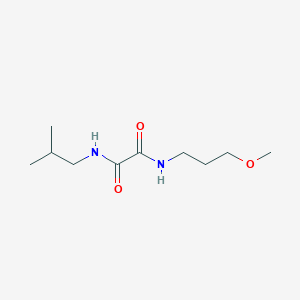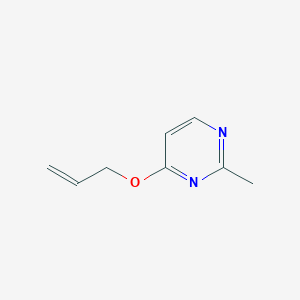
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibits the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to be effective in the treatment of glaucoma, a condition characterized by increased intraocular pressure. It has also been found to be effective in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is its potency as a carbonic anhydrase inhibitor. This makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate. One of the potential applications of this compound is in the development of new drugs for the treatment of glaucoma and epilepsy. It could also be used in the development of new carbonic anhydrase inhibitors for the treatment of other diseases such as cancer and osteoporosis. Additionally, further research could be done to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, this compound is a valuable compound for scientific research due to its potential applications in various fields. Its potency as a carbonic anhydrase inhibitor makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. Further research could lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport.
Eigenschaften
IUPAC Name |
ethyl 3-[(4-chloro-3-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO6S/c1-4-27-19(22)12-17(13-5-7-14(25-2)8-6-13)21-28(23,24)15-9-10-16(20)18(11-15)26-3/h5-11,17,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGUWEWZOSHQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B3407431.png)







![(Z)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylacrylamide](/img/structure/B3407500.png)
![Ethyl 3-[(3-methylphenyl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B3407508.png)

![3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3407517.png)
acetate](/img/structure/B3407539.png)
